1-(2-chloro-4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
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Overview
Description
1-(2-Chloro-4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a complex organic compound characterized by its unique molecular structure, which includes a pyridin-2(1H)-one core, a chloro-fluoro benzyl group, and a pyrrolidin-1-ylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the core pyridin-2(1H)-one structure This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace certain groups with others, enhancing the compound's properties.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction reactions might involve hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution reactions often require strong nucleophiles, such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
1-(2-Chloro-4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a tool in biological studies to investigate enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, such as cancer or infectious diseases.
Industry: The compound's unique properties make it suitable for use in materials science, such as the creation of advanced polymers or coatings.
Mechanism of Action
The mechanism by which 1-(2-chloro-4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
1-(2-Chloro-4-fluorobenzyl)piperazine
2-Chloro-1-(4-fluorobenzyl)benzimidazole
1-Bromo-4-chloro-2-fluorobenzene
Uniqueness: 1-(2-Chloro-4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S/c17-14-10-13(18)6-5-12(14)11-19-7-3-4-15(16(19)21)24(22,23)20-8-1-2-9-20/h3-7,10H,1-2,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIUVIIWXKQDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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